molecular formula C21H29N3O3S2 B2842263 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 933024-96-5

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2842263
CAS RN: 933024-96-5
M. Wt: 435.6
InChI Key: UUZHMCBZOHTIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzo[e][1,2,4]thiadiazinyl radical, which is a stable free radical . These radicals can be modified more widely and more easily through simple substitution changes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a stable free radical. The structure of similar compounds has been established using techniques like NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of a stable free radical and multiple functional groups. The benzo[e][1,2,4]triazinyl radicals are known to have a wide range of applications in functional materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its chemical structure and morphology. The properties of similar compounds, such as benzo[e][1,2,4]triazinyl radicals, can be modified more widely and more easily through simple substitution changes .

Scientific Research Applications

Synthesis and Insecticidal Applications

Research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These synthesized compounds are part of broader efforts to develop new chemical agents that can effectively manage agricultural pests while minimizing environmental impact (Fadda et al., 2017).

Heterocyclic Synthesis

The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions has been demonstrated. This process showcases the efficiency of using these compounds as starting materials for creating diverse heterocyclic structures, including 2-iminothiazoles and thioparabanic acids, highlighting the importance of thioureido-acetamides in medicinal chemistry and drug design for their potential therapeutic applications (Schmeyers & Kaupp, 2002).

Antitumor Activity

The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles has been researched for their antitumor and antioxidant evaluation. These compounds, developed through the reaction of 2-amino-1,3,4-thiadiazole with various reagents, have shown promising activities against certain cancer cell lines, showcasing the potential of thiadiazole derivatives in cancer therapy (Hamama et al., 2013).

Antimicrobial Agents

Studies have focused on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds have been evaluated in vitro against various bacterial and fungal strains, indicating the role of thiadiazole derivatives in developing new antimicrobial agents to combat resistant microbial strains (Sah et al., 2014).

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-2-3-15-24-18-11-7-8-12-19(18)29(26,27)23-21(24)28-16-20(25)22-14-13-17-9-5-4-6-10-17/h7-9,11-12H,2-6,10,13-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZHMCBZOHTIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.